molecular formula C4H7Cl3 B3055757 1,3-Dichloro-2-(chloromethyl)propane CAS No. 66703-69-3

1,3-Dichloro-2-(chloromethyl)propane

Cat. No.: B3055757
CAS No.: 66703-69-3
M. Wt: 161.45 g/mol
InChI Key: KLEPBQWRIKLQQM-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(chloromethyl)propane is a halogenated hydrocarbon with the molecular formula C4H7Cl3. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of three chlorine atoms, making it a valuable reagent in various chemical reactions .

Scientific Research Applications

1,3-Dichloro-2-(chloromethyl)propane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: It is used in the production of polymers and resins.

Safety and Hazards

Safety information suggests that contact with skin and eyes should be avoided and suitable protective clothing should be worn when handling 1,3-Dichloro-2-(chloromethyl)propane . It is also advised to avoid breathing in mist, gas, or vapors of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(chloromethyl)propane can be synthesized through the light-induced reaction of diazomethane with chloroform . The reaction typically involves the following steps:

  • Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and a strong base such as potassium hydroxide.
  • The diazomethane is then reacted with chloroform under ultraviolet light to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of propene. This method is more scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(chloromethyl)propane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products

    Substitution Reactions: Products include alcohols, amines, and thiols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation Reactions: Alcohols and carboxylic acids are formed.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(chloromethyl)propane involves its reactivity with nucleophiles. The chlorine atoms are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an alkylating agent.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropane: Similar in structure but lacks the chloromethyl group.

    1,3-Dichloropropene: Contains a double bond, making it more reactive in certain types of reactions.

    1,3-Dichloropropan-2-ol: Contains a hydroxyl group, making it more hydrophilic.

Uniqueness

1,3-Dichloro-2-(chloromethyl)propane is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.

Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPBQWRIKLQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550376
Record name 1,3-Dichloro-2-(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66703-69-3
Record name 1,3-Dichloro-2-(chloromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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